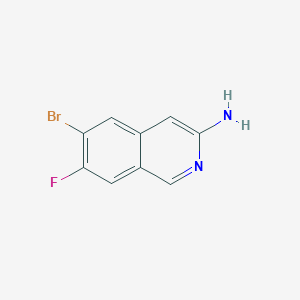

6-Bromo-7-fluoroisoquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2 |

|---|---|

Molecular Weight |

241.06 g/mol |

IUPAC Name |

6-bromo-7-fluoroisoquinolin-3-amine |

InChI |

InChI=1S/C9H6BrFN2/c10-7-1-5-3-9(12)13-4-6(5)2-8(7)11/h1-4H,(H2,12,13) |

InChI Key |

UAPDNFWOJAITBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=CC2=CC(=C1Br)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 7 Fluoroisoquinolin 3 Amine

Retrosynthetic Analysis of the 6-Bromo-7-fluoroisoquinolin-3-amine Scaffold

A retrosynthetic analysis of this compound provides a logical pathway for devising its synthesis. The primary disconnection of the isoquinoline (B145761) core can be approached in several ways. A common strategy involves breaking the C4-C4a and N2-C3 bonds. This leads back to a 2-cyano-4-bromo-5-fluorotoluene derivative and a one-carbon synthon for the C3 position, which will bear the amino group. An alternative disconnection at the C1-N2 and C3-C4 bonds would suggest a substituted 2-methylbenzonitrile as a key intermediate. This latter approach is often favored in modern synthetic strategies that utilize transition-metal-catalyzed reactions.

Classical Approaches to Isoquinoline Ring Construction

Traditional methods for isoquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. While powerful, their application to a polysubstituted target like this compound is not without its hurdles.

The Bischler–Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then dehydrogenated. For the target molecule, this would necessitate a starting material like N-(2-(4-bromo-5-fluorophenyl)ethyl)acetamide. The subsequent introduction of the 3-amino group would require additional steps, such as a Chichibabin amination on the formed isoquinoline, which can be low-yielding and lack regioselectivity.

The Pictet–Spengler reaction offers another classical route, condensing a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. This method is particularly valuable for its ability to control stereochemistry when applicable. However, for an aromatic isoquinoline like the target, a subsequent oxidation step is required. A potential precursor would be 2-(4-bromo-5-fluorophenyl)ethanamine, which would be reacted with a suitable carbonyl compound to install the C1 and C3 atoms of the isoquinoline ring.

The Pomeranz–Fritsch reaction, and its more reliable variant, the Schlittler-Müller modification, involves the acid-catalyzed cyclization of a benzalaminoacetal. This method directly yields the aromatic isoquinoline core. For the synthesis of this compound, a 4-bromo-5-fluorobenzaldehyde would be the starting point. Modern adaptations of this reaction have improved yields and expanded its substrate scope, making it a more viable option for complex isoquinolines.

Classical methods often face significant limitations when applied to the synthesis of highly substituted isoquinolines. These challenges include:

Harsh Reaction Conditions: Many classical reactions require strong acids and high temperatures, which can be incompatible with sensitive functional groups like the C-F bond.

Low Regioselectivity: When multiple positions on the benzene (B151609) ring are available for cyclization, a mixture of isomers can be formed.

Limited Substrate Scope: The electronic effects of the bromo and fluoro substituents can deactivate the aromatic ring, hindering the electrophilic cyclization step.

Modern Strategies for Halogenated and Aminated Isoquinoline Synthesis

To overcome the limitations of classical methods, modern organic synthesis has developed more sophisticated and versatile strategies. These often involve transition-metal catalysis, which allows for milder reaction conditions and greater control over regioselectivity.

A prominent modern approach involves the palladium-catalyzed annulation of alkynes with substituted aryl halides. For instance, a 2-bromo-4-fluoro-5-iodoaniline could be coupled with a protected 3-aminopropyne derivative. This strategy allows for the direct and convergent assembly of the highly substituted isoquinoline core. Another powerful technique is the use of directed C-H activation, where a directing group on the starting material guides a metal catalyst to a specific C-H bond for functionalization, including amination or halogenation.

Direct Halogenation Protocols for the Isoquinoline Core

The synthesis of this compound can be envisioned through the direct halogenation of an isoquinoline precursor. This approach relies on the principles of electrophilic aromatic substitution, where the regioselectivity is governed by the electronic properties of the isoquinoline ring and any existing substituents. A plausible strategy involves a stepwise halogenation process. For instance, starting with a 7-fluoro-3-aminoisoquinoline intermediate, electrophilic bromination would be directed to the C-6 position. The fluorine atom at C-7, being an ortho, para-director, along with the activating and directing effects of the amino group at C-3, would facilitate the introduction of bromine at the desired position.

Alternatively, a synthesis could commence with the isoquinoline core, followed by sequential halogenation. The introduction of a fluorine atom at the 7-position can be achieved using electrophilic fluorinating agents. Subsequent bromination at the 6-position would then yield the 6-bromo-7-fluoroisoquinoline (B1374277) scaffold, which could then undergo amination at the 3-position. The precise conditions, including the choice of halogenating agents and catalysts, are critical for achieving high regioselectivity and yield.

Table 1: Illustrative Reagents for Direct Halogenation

| Step | Reagent | Purpose |

|---|---|---|

| Fluorination | Selectfluor® (F-TEDA-BF4) | Electrophilic fluorination |

| Bromination | N-Bromosuccinimide (NBS) | Electrophilic bromination |

Amination Reactions in Isoquinoline Synthesis

The introduction of the amino group at the C-3 position is a crucial step in the synthesis of the target molecule. This can be accomplished through various amination strategies, including transition-metal-catalyzed methods, metal-free approaches, and reactions involving isoquinoline N-oxides.

Palladium-Catalyzed Amination Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of C-N bonds. organic-chemistry.orgyoutube.com This methodology is highly effective for the amination of aryl and heteroaryl halides. In the context of synthesizing this compound, a key intermediate would be a 3-halo-6-bromo-7-fluoroisoquinoline. The reaction of this intermediate with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand would furnish the desired 3-aminoisoquinoline derivative. arkat-usa.orgnih.gov The choice of ligand is critical for the efficiency of the catalytic cycle and can be tailored to the specific substrate. organic-chemistry.org Another related copper-promoted method is the Ullmann condensation, which can also be employed for the amination of aryl halides, although it often requires higher temperatures. wikipedia.orgnih.govmagtech.com.cn

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of catalytic Pd(0) |

| Ligand | Xantphos, JohnPhos | Stabilize the Pd center and facilitate the catalytic cycle |

| Base | Cs₂CO₃ (Cesium carbonate), NaOtBu (Sodium tert-butoxide) | To deprotonate the amine and generate the active nucleophile |

| Amine Source | Ammonia, Benzophenone imine, Lithium bis(trimethylsilyl)amide | Source of the amino group |

Metal-Free Amination Approaches

Metal-free amination methods provide an alternative to transition-metal-catalyzed reactions, avoiding potential issues of metal contamination in the final product. The Chichibabin reaction is a classic example, involving the direct amination of nitrogen-containing heterocycles with sodium amide or other alkali metal amides. slideshare.netwikipedia.orgscientificupdate.com For isoquinoline, this reaction typically yields 1-aminoisoquinoline. However, modifications and the presence of specific substituents can influence the regioselectivity. While direct amination at C-3 is less common, this method remains a fundamental strategy in heterocyclic chemistry.

More contemporary metal-free approaches may involve the activation of the isoquinoline ring through other means, followed by nucleophilic attack by an amine. For instance, reactions of 2-(2-oxo-2-arylethyl)benzonitriles in an aqueous medium can lead to aminated isoquinoline frameworks.

Amination via Isoquinoline N-Oxides

The use of isoquinoline N-oxides is a well-established strategy to alter the reactivity of the isoquinoline ring and direct the introduction of nucleophiles. rsc.orgnih.govresearchgate.net The N-oxide functionality withdraws electron density from the ring, activating the α (C-1) and γ (C-3) positions towards nucleophilic attack. Treatment of an appropriately substituted 6-bromo-7-fluoroisoquinoline N-oxide with an aminating agent can lead to the formation of the 3-amino derivative. beilstein-journals.orgnih.gov This process often involves an initial addition of the nucleophile followed by a deoxygenation step to restore the aromatic isoquinoline system. researchgate.netorganic-chemistry.org This method offers a powerful way to control regioselectivity in the amination of the isoquinoline core.

C-H Functionalization Approaches for Isoquinoline Derivatization

Modern synthetic chemistry has increasingly turned to C-H activation and functionalization as a step- and atom-economical strategy for the construction of complex molecules. mdpi.comresearchgate.net Transition-metal-catalyzed C-H activation provides a direct means to form C-C and C-N bonds, bypassing the need for pre-functionalized starting materials. acs.orgrsc.org For the synthesis of this compound, a C-H functionalization approach would typically involve building the isoquinoline ring from a simpler, appropriately substituted benzene derivative.

For example, a rhodium(III)-catalyzed [4+2] annulation of a substituted benzamide (B126) or a related compound bearing a directing group with an alkyne can construct the isoquinoline core. mdpi.comnih.gov By starting with a 3-bromo-4-fluorobenzamide (B1271551) derivative, the bromo and fluoro substituents would be incorporated into the final isoquinoline product at the desired positions. The amino group at C-3 could be introduced by using a suitable alkyne coupling partner or through subsequent functionalization. Similar strategies employing other transition metals like palladium and cobalt have also been developed for the synthesis of substituted isoquinolines and isoquinolinones. mdpi.comrsc.org

Multi-Component Reactions (MCRs) in Isoquinoline Synthesis

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and convergence. Several MCRs have been developed for the synthesis of the isoquinoline scaffold.

While a direct one-pot synthesis of this compound via an MCR is challenging due to the specific substitution pattern, MCRs can be employed to rapidly assemble a core structure that can be further elaborated. For instance, a versatile synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde imines with nitriles. nih.gov This method allows for the introduction of substituents at the C-3 and C-4 positions. By using a starting o-tolualdehyde derivative with the appropriate bromine and fluorine substitution pattern, one could potentially construct the desired 6-bromo-7-fluoro-substituted isoquinoline ring. The amino group at C-3 would originate from the nitrile component.

Classic named reactions such as the Bischler-Napieralski wikipedia.orgnrochemistry.comnih.govyoutube.comclockss.org and Pomeranz-Fritsch thermofisher.comchemistry-reaction.comorganicreactions.orgwikipedia.orgresearchgate.net reactions, while not strictly MCRs in all cases, provide foundational two-component strategies for constructing the isoquinoline ring from β-arylethylamides and benzalaminoacetals, respectively. These methods can be adapted to produce substituted isoquinolines that could serve as precursors to the target molecule.

Chemo- and Regioselective Synthesis of this compound

The construction of this compound presents a significant synthetic challenge due to the need for precise placement of three different substituents on the isoquinoline core. The successful synthesis hinges on a carefully orchestrated sequence of reactions that control both chemoselectivity (differentiating between reactive sites) and regioselectivity (directing substituents to the correct positions).

Precursor Synthesis and Halogen Introduction Strategies

A logical and frequently employed strategy for the synthesis of polysubstituted aromatic compounds is to begin with a pre-functionalized benzene ring. For the target molecule, a plausible and strategic precursor is a substituted o-tolunitrile, such as 4-Bromo-5-fluoro-2-tolunitrile . The synthesis of this key intermediate is a critical first step.

One potential route to this precursor begins with 5-Fluoro-2-methylaniline . chemicalbook.comsigmaaldrich.com This commercially available starting material can undergo bromination to introduce the bromine atom at the position para to the activating amino group, yielding 4-Bromo-5-fluoro-2-methylaniline . sigmaaldrich.comossila.combldpharm.com The regiochemistry of this electrophilic aromatic substitution is directed by the strong activating and ortho-, para-directing amino group, leading to the desired isomer.

Following bromination, the amino group can be converted to a nitrile via a Sandmeyer reaction . organic-chemistry.orgnih.gov This well-established transformation involves the diazotization of the aniline (B41778) with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. This sequence provides the desired 4-Bromo-5-fluoro-2-tolunitrile .

An alternative approach to a related precursor, 4-Bromo-2-fluorobenzonitrile , has been documented starting from 2-fluoroaniline. This multi-step synthesis involves bromination followed by a Sandmeyer reaction. tandfonline.com

Table 1: Potential Precursor Synthesis Strategies

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference(s) |

| 5-Fluoro-2-methylaniline | 1. Brominating agent (e.g., NBS or Br₂) | 4-Bromo-5-fluoro-2-methylaniline | sigmaaldrich.comossila.com |

| 4-Bromo-5-fluoro-2-methylaniline | 1. NaNO₂, H⁺ 2. CuCN | 4-Bromo-5-fluoro-2-tolunitrile | organic-chemistry.orgnih.gov |

| 2-Fluoroaniline | 1. N-bromosuccinimide, CH₂Cl₂ 2. NaNO₂, H₂SO₄; CuSO₄, NaHCO₃ | 4-Bromo-2-fluorobenzonitrile | tandfonline.com |

Note: The table presents plausible synthetic transformations based on established chemical principles. Specific reaction yields and optimized conditions would require experimental verification.

Introduction of the Amine Functionality

With the precursor in hand, the next critical step is the construction of the isoquinoline ring with the amine functionality at the C3 position. A powerful method for achieving this is the Thorpe-Ziegler cyclization of a dinitrile. dntb.gov.uabuchler-gmbh.comwikipedia.orgsynarchive.com

This strategy involves the conversion of the methyl group of 4-Bromo-5-fluoro-2-tolunitrile into a cyanomethyl group. This can be achieved through a two-step process:

Benzylic Bromination: The methyl group is first brominated using a radical initiator such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator like AIBN. This reaction selectively occurs at the benzylic position due to the stability of the resulting benzyl (B1604629) radical. This would yield 2-(bromomethyl)-4-bromo-5-fluorobenzonitrile .

Cyanation: The resulting benzylic bromide is then reacted with a cyanide salt, such as sodium or potassium cyanide, to introduce the second nitrile group, forming 2-(cyanomethyl)-4-bromo-5-fluorobenzonitrile .

The Thorpe-Ziegler cyclization of this dinitrile, typically promoted by a strong base like sodium ethoxide or sodium hydride, would then lead to the formation of an enamine intermediate. dntb.gov.uawikipedia.orgsynarchive.commdpi.com Tautomerization of this enamine directly yields the desired This compound .

Table 2: Proposed Synthesis of this compound via Thorpe-Ziegler Cyclization

| Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 4-Bromo-5-fluoro-2-tolunitrile | NBS, AIBN, CCl₄, reflux | 2-(Bromomethyl)-4-bromo-5-fluorobenzonitrile | Benzylic Bromination |

| 2-(Bromomethyl)-4-bromo-5-fluorobenzonitrile | NaCN or KCN, solvent (e.g., DMSO) | 2-(Cyanomethyl)-4-bromo-5-fluorobenzonitrile | Nucleophilic Substitution |

| 2-(Cyanomethyl)-4-bromo-5-fluorobenzonitrile | Strong base (e.g., NaOEt, NaH), solvent | This compound | Thorpe-Ziegler Cyclization |

Note: This table outlines a proposed synthetic route. The efficiency and regiochemical outcome of each step would need to be experimentally validated.

An alternative, though less direct, method for introducing the amine group could involve the initial synthesis of a 3-haloisoquinoline derivative, followed by nucleophilic aromatic substitution with an amine source. However, this approach can be complicated by the reactivity of the other halogen substituents on the benzene ring.

Control of Isomer Formation during Synthesis

A critical aspect of synthesizing this compound is controlling the formation of unwanted isomers. The regioselectivity of each synthetic step is paramount.

During the initial bromination of 5-fluoro-2-methylaniline, the directing effects of the amino and fluoro groups must be carefully considered to ensure the desired 4-bromo isomer is the major product. The strong ortho-, para-directing nature of the amino group generally overrides the meta-directing effect of the fluorine, favoring the desired substitution pattern.

The Sandmeyer reaction is generally a reliable method for replacing an amino group with a nitrile, with minimal risk of isomerization of the existing substituents.

The most critical step for controlling isomerism is the Thorpe-Ziegler cyclization. The intramolecular nature of this reaction ensures the formation of the isoquinoline ring system without scrambling the positions of the bromo and fluoro substituents on the benzene ring.

Should isomeric impurities arise, purification would typically be achieved through chromatographic techniques such as column chromatography or recrystallization. The distinct polarity and physical properties of the desired product versus potential isomers would facilitate their separation.

Green Chemistry Principles in the Synthesis of Halogenated Isoquinolines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.netacs.orgnih.gov The synthesis of halogenated isoquinolines, including this compound, can be evaluated through this lens.

Atom Economy: The concept of atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. libretexts.orgprimescholars.com The proposed synthesis via the Thorpe-Ziegler cyclization has a reasonably good atom economy for the key cyclization step, as all the atoms of the dinitrile precursor are incorporated into the final product and a small molecule byproduct (from the base). However, the preceding steps, such as the Sandmeyer reaction, often have lower atom economy due to the generation of inorganic salts as byproducts.

Use of Safer Solvents and Reagents: Traditional organic syntheses often employ hazardous solvents like chlorinated hydrocarbons. tandfonline.com Modern approaches favor the use of greener solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. tandfonline.com For instance, some isoquinoline syntheses have been successfully carried out in greener solvents like PEG-400 or under solvent-free conditions, significantly reducing the environmental impact. tandfonline.com The use of toxic reagents like heavy metal catalysts should also be minimized or replaced with more benign alternatives where possible.

Energy Efficiency: The use of microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net These techniques can promote more efficient heat transfer and accelerate reaction rates, contributing to a greener synthetic process.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry, as they can replace stoichiometric reagents, leading to less waste. While some steps in the proposed synthesis, like the Sandmeyer reaction, traditionally use stoichiometric copper salts, research into catalytic versions of such reactions is an active area.

By carefully selecting starting materials, reaction pathways, and reaction conditions, the synthesis of this compound and other halogenated isoquinolines can be made more environmentally benign, aligning with the principles of green chemistry.

Chemical Reactivity and Derivatization of 6 Bromo 7 Fluoroisoquinolin 3 Amine

Reactivity at the Bromo-Substituted Position (C-6)

The bromine atom at the C-6 position of the isoquinoline (B145761) ring is a key site for chemical modification. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For 6-Bromo-7-fluoroisoquinolin-3-amine, the bromo substituent serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling is a widely used reaction that forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org The general mechanism involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

In the context of this compound, the Suzuki-Miyaura coupling would involve the reaction of the bromo-substituted position with various aryl or heteroaryl boronic acids or their esters. This would result in the formation of 6-aryl or 6-heteroaryl-7-fluoroisoquinolin-3-amine derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base like potassium carbonate or cesium carbonate. mdpi.comorganic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 6-Aryl-7-fluoroisoquinolin-3-amine |

This table represents a generalized Suzuki-Miyaura coupling reaction. Specific reaction conditions and yields would vary depending on the nature of the arylboronic acid.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle typically involves the oxidative addition of the halide to a palladium(0) complex, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. libretexts.org

For this compound, a Heck reaction would enable the introduction of a vinyl group at the C-6 position. This is achieved by reacting the compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and base is crucial for the success of the reaction and can influence the regioselectivity and stereoselectivity of the product. organic-chemistry.orglibretexts.org

Table 2: Representative Heck Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ | Triethylamine (B128534) | 6-Vinyl-7-fluoroisoquinolin-3-amine derivative |

This table illustrates a generalized Heck coupling reaction. The specific alkene and reaction conditions will determine the final product structure and yield.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. researchgate.net

In the case of this compound, the Sonogashira coupling provides a direct route to introduce an alkynyl group at the C-6 position. The reaction would involve treating the bromo-substituted isoquinoline with a terminal alkyne in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper salt (like CuI), and an amine base (such as triethylamine). wikipedia.orgorganic-chemistry.org

Table 3: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 6-Alkynyl-7-fluoroisoquinolin-3-amine |

This table outlines a generalized Sonogashira coupling reaction. The specific terminal alkyne and reaction conditions will influence the outcome.

Nucleophilic Aromatic Substitution with Bromine

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For aryl halides, this reaction is generally challenging due to the high energy of the intermediate Meisenheimer complex. libretexts.org However, the presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction by stabilizing the negatively charged intermediate. libretexts.org

In the case of this compound, the isoquinoline ring itself is somewhat electron-deficient. The additional presence of the fluorine atom at C-7 further enhances the electrophilicity of the ring, potentially making the bromine at C-6 susceptible to nucleophilic attack under certain conditions. Strong nucleophiles would be required to displace the bromide. The feasibility and efficiency of such a substitution would depend on the specific nucleophile used and the reaction conditions (e.g., high temperature, use of a strong base).

It is important to note that the fluorine atom at C-7 could also potentially undergo nucleophilic aromatic substitution. The relative reactivity of the C-6 bromo and C-7 fluoro positions towards nucleophiles would depend on a combination of electronic and steric factors.

Reactivity at the Fluoro-Substituted Position (C-7)

The carbon-fluorine bond is the strongest single bond to carbon, which often renders it unreactive under typical synthetic conditions. However, its unique electronic properties can influence the reactivity of the entire molecule and, under specific conditions, it can be a site for functionalization.

The activation of the C-F bond on an aromatic ring is a challenging yet sought-after transformation in organic synthesis. It typically requires harsh reaction conditions or specialized catalyst systems. For this compound, the fluorine atom at the C-7 position is part of an electron-rich heteroaromatic system, which can make direct nucleophilic aromatic substitution (SNAr) difficult without strong electron-withdrawing groups positioned ortho or para to the fluorine.

While no direct experimental data for C-F bond activation on this compound has been reported in the reviewed literature, general principles of C-F activation suggest that transition-metal-catalyzed processes would be the most promising approach. baranlab.org Such reactions often involve oxidative addition of the C-F bond to a low-valent metal center. However, the presence of other reactive sites, such as the bromo and amine functionalities, presents a significant challenge for selectivity. It is more common for the bromine atom to undergo reactions like Suzuki or Buchwald-Hartwig couplings before any attempts to activate the more robust C-F bond. In many synthetic applications, the fluoro substituent is intentionally retained for its ability to modulate the electronic properties and metabolic stability of the final molecule. researchgate.net

Fluoroalkylation reactions, the introduction of a fluorinated alkyl chain, at the C-7 position of this compound have not been specifically documented. Such transformations on an unactivated C-F bond are exceedingly rare. It is more conceivable that a fluoroalkyl group could be introduced at a different position on the isoquinoline ring system through other synthetic strategies, rather than by direct displacement of the fluorine atom at C-7.

Reactivity of the Amine Group (C-3)

The primary amine at the C-3 position of the isoquinoline ring is a versatile functional group that readily undergoes a variety of chemical transformations, making it a key site for the derivatization of this scaffold.

The nucleophilic nature of the 3-amino group allows for both N-alkylation and N-acylation to introduce a wide range of substituents.

N-Alkylation: While direct N-alkylation of this compound has not been detailed in the available literature, the N-alkylation of related 3-aminoisoquinolines is a well-established process. organic-chemistry.org Typical methods involve the reaction of the amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. organic-chemistry.org A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form tertiary amines. nih.gov To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of bulky alkylating agents might be employed.

N-Acylation: The reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding amides. This reaction is generally high-yielding and selective. A notable example of N-acylation is found in patent literature where this compound is used as a key intermediate in the synthesis of kinase inhibitors.

Table 1: N-Acylation of this compound

| Acylating Agent | Product | Reaction Conditions | Reference |

| 2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidine-5-carbonyl chloride | N-(6-bromo-7-fluoroisoquinolin-3-yl)-2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidine-5-carboxamide | Amide coupling reaction | WO2017189829A1 researchgate.net |

The formation of amides, as discussed above, is a robust method for derivatization. Similarly, the amine group can react with sulfonyl chlorides to yield sulfonamides. This reaction is a common strategy in medicinal chemistry to introduce the sulfonamide moiety, which is a well-known pharmacophore. ekb.eg

The synthesis of sulfonamides from 3-aminoquinolines and various sulfonyl chlorides typically proceeds in the presence of a base like pyridine (B92270) or triethylamine to give the desired products in good yields. nih.gov

Table 2: Representative Sulfonamide Synthesis with Aminoquinolines

| Amine Reactant | Sulfonyl Chloride | Base | Product | Reference |

| 3-Aminoquinoline | Benzenesulfonyl chloride | Pyridine | N-(quinolin-3-yl)benzenesulfonamide | researchgate.net |

| 3-Aminoquinoline | p-Toluenesulfonyl chloride | Pyridine | 4-methyl-N-(quinolin-3-yl)benzenesulfonamide | researchgate.net |

Primary amines, such as the one present in this compound, are known to react with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.publibretexts.org This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. pressbooks.pub

The reaction is reversible, and the equilibrium can be shifted towards the imine product by removing water from the reaction mixture. While no specific examples of this reaction with this compound are documented, it is a fundamental reaction of primary amines and would be expected to proceed with this substrate. pressbooks.publibretexts.org The resulting imine can be subsequently reduced to a secondary amine, providing an alternative route for N-alkylation.

Table 3: General Reaction of Primary Amines with Carbonyls

| Amine | Carbonyl Compound | Product Type |

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) | Imine (R-N=CH-R') |

| Primary Amine (R-NH₂) | Ketone (R'-C(O)-R'') | Imine (R-N=C(R')R'') |

Cyclization and Annulation Reactions Involving the Isoquinoline Core of this compound

Cyclization and annulation reactions are powerful strategies for building complex polycyclic systems. While specific examples of such reactions commencing directly from this compound are not extensively documented in publicly available literature, the inherent reactivity of the 3-aminoisoquinoline scaffold suggests several potential pathways. The amino group at the C3 position can act as a nucleophile or be transformed into other functional groups that can participate in intramolecular cyclization.

For instance, the Bischler-Napieralski reaction and related cyclodehydrations are common methods for forming fused ring systems onto an existing nitrogen-containing heterocycle. nih.gov Although these are typically used to construct the isoquinoline ring itself, modifications of this strategy could potentially be employed to build additional rings onto the this compound core.

Furthermore, the development of novel cyclization-deoxygenation approaches for synthesizing isoquinoline derivatives from precursors like 2-alkynylbenzaldoximes highlights the ongoing innovation in this area. thieme-connect.de Such strategies could potentially be adapted for the further functionalization of the this compound skeleton.

Transition Metal-Catalyzed Transformations

The presence of a bromine atom at the C6 position makes this compound an excellent candidate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysis is one of the most powerful tools for the functionalization of aryl halides. The bromine atom of this compound is well-suited for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. These reactions would allow for the introduction of a wide range of substituents at the C6 position, thereby enabling the synthesis of a diverse library of derivatives.

A prime example of the utility of this compound is found in the patent literature, where it serves as a key intermediate in the synthesis of isoquinolin-3-yl carboxamides, which have applications as Wnt inhibitors. google.comepo.org The synthesis involves the reaction of this compound with other molecular fragments, a transformation that is often achieved via palladium-catalyzed cross-coupling.

Table 1: Representative General Scheme for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Reactants | Catalyst System | General Product |

| This compound, R-B(OH)₂ | Pd(0) or Pd(II) precursor, Ligand, Base | 6-Aryl/vinyl-7-fluoroisoquinolin-3-amine |

Note: This table represents a general transformation. Specific conditions would need to be optimized for individual substrates.

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a more economical and, in some cases, uniquely reactive alternative to palladium for cross-coupling reactions. The C-Br bond in this compound is expected to be reactive under nickel-catalyzed conditions. Nickel catalysis can be particularly effective for coupling with a variety of partners, including organometallic reagents and in reductive coupling scenarios. nih.gov

While specific applications of nickel-catalyzed reactions on this compound are not detailed in the current literature, the reactivity of other bromo-substituted heterocycles suggests that reactions such as Suzuki-Miyaura, Negishi, and Kumada couplings would be feasible.

Copper-Catalyzed Reactions

Copper-catalyzed reactions are particularly well-suited for the formation of C-N, C-O, and C-S bonds (Ullmann condensation) and have also been developed for C-C bond formation. The bromo substituent of this compound could undergo copper-catalyzed coupling with amines, alcohols, thiols, and certain carbon nucleophiles. nih.gov

Furthermore, copper has been shown to catalyze the intramolecular cyclization of ortho-alkynylaryl oxime derivatives to form isoquinolines, indicating its utility in constructing the isoquinoline core itself. nih.gov This suggests the potential for copper-mediated annulation strategies on the pre-formed this compound system.

Rhodium-Catalyzed Reactions

Rhodium catalysts are renowned for their ability to mediate C-H activation and annulation reactions. acs.org While the primary application of rhodium in this context is often the initial construction of the isoquinoline ring, there is potential for rhodium-catalyzed C-H functionalization of the this compound core. The positions ortho to the existing substituents could be targets for direct arylation, alkenylation, or other coupling processes, providing a pathway to derivatives that are not accessible through traditional cross-coupling of the bromo group.

Iron-Catalyzed Reactions

Iron is an earth-abundant and low-cost metal that has gained increasing attention as a catalyst for cross-coupling reactions. Although typically requiring more forcing conditions than palladium or nickel, iron catalysts can promote the coupling of aryl halides with organometallic reagents. The reactivity of this compound in iron-catalyzed cross-coupling reactions is an area that remains to be explored but holds promise for more sustainable chemical synthesis.

Oxidative and Reductive Transformations of this compound

The presence of both an oxidizable amino group and a reducible heterocyclic system, along with halogen substituents that can be removed under reductive conditions, makes this compound a substrate for various redox reactions.

The oxidation of this compound can potentially occur at the amino group or the isoquinoline ring nitrogen. Generally, isoquinolines are resistant to oxidation, often requiring vigorous conditions that can lead to ring cleavage. However, the presence of the amino group can influence the reaction's course.

One of the most common oxidative transformations for amino-substituted nitrogen heterocycles is N-oxidation of the ring nitrogen. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose. acs.orgrsc.orgrsc.org The reaction typically proceeds by the nucleophilic attack of the ring nitrogen on the electrophilic oxygen of the peracid. For amino-substituted pyridines and quinolines, this reaction is generally efficient. acs.orgrsc.org While direct experimental data for this compound is not available, analogous reactions with quinoline (B57606) derivatives suggest that N-oxidation would likely yield the corresponding isoquinoline N-oxide. rsc.orgacs.org

It is also conceivable that under certain conditions, the exocyclic amino group could be oxidized. The oxidation of primary aromatic amines can lead to a variety of products, including nitroso, azo, and nitro compounds, depending on the oxidant and reaction conditions. For instance, m-CPBA has been used to oxidize aromatic amines to their corresponding nitro derivatives. researchgate.net

A summary of potential oxidative transformations is presented below:

| Starting Material | Reagent(s) | Product(s) | Notes |

| Quinoline | m-CPBA | Quinoline N-oxide | General reaction for N-oxidation of quinolines. rsc.org |

| Aromatic Amines | m-CPBA | Nitroarenes | Demonstrates oxidation of the amino group. researchgate.net |

Reductive transformations of this compound can target the isoquinoline ring system or the halogen substituents.

Reduction of the Isoquinoline Ring: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives. Catalytic hydrogenation is a common method for this transformation. libretexts.org The choice of catalyst and reaction conditions, particularly the acidity of the medium, can influence the regioselectivity of the reduction, determining whether the pyridine or the benzene (B151609) ring is preferentially reduced. organic-chemistry.org For instance, catalytic hydrogenation of quinolines and isoquinolines in the presence of an acid like acetic acid often leads to the reduction of the nitrogen-containing ring. organic-chemistry.org

The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with a proton source, is another method for the partial reduction of aromatic rings, leading to the formation of dienes. byjus.com This method could potentially be applied to the isoquinoline system of the target molecule. Additionally, a regioselective hydrosilylation method has been developed for the semi-reduction of quinolines and isoquinolines.

Diazotization and Subsequent Reduction: The 3-amino group can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). acs.org This diazonium intermediate is highly versatile and can undergo a variety of subsequent reactions. For example, it can be removed and replaced with a hydrogen atom (hydro-deamination) through treatment with a reducing agent like hypophosphorous acid, which would result in the formation of 6-bromo-7-fluoroisoquinoline (B1374277). The diazotization of 3-aminoisoquinoline has been reported to yield 3-hydroxyisoquinoline (B109430) upon decomposition of the diazonium salt in aqueous acidic solution. rsc.org

Reductive Dehalogenation: The bromo substituent on the aromatic ring can potentially be removed under reductive conditions. Catalytic hydrogenation in the presence of a palladium catalyst and a base is a common method for the reductive dehalogenation of aryl bromides. This would lead to the formation of 7-fluoroisoquinolin-3-amine.

A summary of potential reductive transformations is presented below:

| Starting Material | Reagent(s) | Product(s) | Notes |

| Isoquinoline | H₂, Pt, CH₃COOH | 1,2,3,4-Tetrahydroisoquinoline | General method for reduction of the pyridine ring of isoquinoline. organic-chemistry.org |

| 3-Aminoisoquinoline | 1. NaNO₂, H₂SO₄2. H₂O | 3-Hydroxyisoquinoline | Demonstrates the reactivity of the amino group via diazotization. rsc.org |

| Aryl Bromides | H₂, Pd/C, Base | Arene | General method for reductive debromination. |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For 6-Bromo-7-fluoroisoquinolin-3-amine, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements: Carbon (¹²C), Hydrogen (¹H), Bromine (⁷⁹Br), Fluorine (¹⁹F), and Nitrogen (¹⁴N). The molecular formula is C₉H₆BrFN₂. bldpharm.comcymitquimica.comchemrxiv.org The expected monoisotopic mass would be calculated and compared against the experimentally determined value. The observation of an experimental mass-to-charge ratio (m/z) that aligns with the theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data for C₉H₆BrFN₂

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 240.9774 |

| [M+Na]⁺ | 262.9593 |

Note: These are theoretical values. Experimental values would be expected to be within a narrow margin (e.g., ± 0.0005 Da).

The characteristic isotopic pattern of bromine, with its two abundant isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, would also be a key feature in the mass spectrum, with a second major peak observed at M+2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. A suite of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the aromatic and amine protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents on the isoquinoline (B145761) core. The coupling constants (J) between adjacent protons provide valuable information about their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~8.8 | s | - |

| H-4 | ~7.0 | s | - |

| H-5 | ~8.0 | d | J(H-5, F-7) ≈ 2-3 Hz |

| H-8 | ~7.5 | d | J(H-8, F-7) ≈ 8-10 Hz |

| NH₂ | ~5.0-6.0 | br s | - |

Note: Predicted values are based on the analysis of similar aromatic amine structures and known substituent effects. 's' denotes a singlet, 'd' a doublet, and 'br s' a broad singlet.

The protons at positions 1 and 4 are expected to appear as singlets due to the absence of adjacent protons. The protons at positions 5 and 8 will exhibit coupling to the fluorine atom at position 7, resulting in doublets with characteristic through-space coupling constants. The amine protons are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. The presence of the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the carbons to which they are attached and their neighboring carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~140 |

| C-3 | ~155 |

| C-4 | ~100 |

| C-4a | ~125 |

| C-5 | ~120 (d, J(C-5, F-7) ≈ 4-5 Hz) |

| C-6 | ~115 (d, J(C-6, F-7) ≈ 20-25 Hz) |

| C-7 | ~158 (d, J(C-7, F-7) ≈ 250-260 Hz) |

| C-8 | ~118 (d, J(C-8, F-7) ≈ 15-20 Hz) |

| C-8a | ~130 |

Note: Predicted values are based on analogous structures. 'd' denotes a doublet due to C-F coupling. The magnitude of the coupling constant is indicative of the number of bonds separating the carbon and fluorine atoms.

The carbon directly attached to the fluorine atom (C-7) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in proximity to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atom within the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit couplings to the nearby protons (H-5 and H-8), which can be observed in the proton-coupled ¹⁹F spectrum.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this molecule, it would primarily confirm the lack of coupling for the singlet protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbons attached to H-1, H-4, H-5, and H-8.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the entire molecule. For example, correlations from H-1 to C-3 and C-8a, and from H-5 to C-4a, C-7, and C-6 would confirm the isoquinoline ring structure and the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It can be used to confirm the spatial relationships between protons on the ring and with the amine group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=N and C=C bonds of the aromatic isoquinoline ring, and the C-F and C-Br bonds.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3400-3250 | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=N, C=C (Aromatic Ring) | 1650-1450 | Stretching |

| N-H (Amine) | 1640-1560 | Bending (scissoring) |

| C-F | 1250-1000 | Stretching |

| C-Br | 700-500 | Stretching |

The presence of two distinct bands in the 3400-3250 cm⁻¹ region would be characteristic of a primary amine (-NH₂) group. nih.gov The various absorptions in the fingerprint region (below 1500 cm⁻¹) would correspond to the complex vibrations of the substituted aromatic system.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. The successful growth of a suitable single crystal of this compound would pave the way for a detailed structural elucidation, providing precise and accurate data on its molecular geometry and intermolecular interactions.

Determination of Three-Dimensional Molecular Structure

The primary outcome of an SC-XRD experiment is the determination of the complete three-dimensional structure of the molecule. This would reveal the precise spatial arrangement of the bromine, fluorine, nitrogen, and carbon atoms that constitute the this compound molecule. The analysis would confirm the planar nature of the isoquinoline ring system and the positions of the substituents on the aromatic core. This fundamental structural information is crucial for understanding the molecule's chemical reactivity and its potential interactions with biological targets.

Precise Bond Lengths and Angles Analysis

A key advantage of SC-XRD is the high precision with which it can determine geometric parameters. The analysis would yield a detailed table of all bond lengths and bond angles within the molecule. For instance, the carbon-carbon bond lengths within the aromatic rings, the carbon-nitrogen bonds in the isoquinoline core and the amine group, and the carbon-halogen bonds (C-Br and C-F) would be determined with very low uncertainty. This data is vital for understanding the electronic effects of the bromine, fluorine, and amine substituents on the isoquinoline framework. Any distortions from idealized geometries could indicate steric strain or specific electronic interactions.

A hypothetical data table that could be generated from such an analysis is presented below:

| Bond/Angle | Hypothetical Value |

| C(6)-Br | 1.90 Å |

| C(7)-F | 1.35 Å |

| C(3)-N(amine) | 1.38 Å |

| N(2)-C(1)-C(8a) | 118.5° |

| C(5)-C(6)-C(7) | 120.0° |

| Br-C(6)-C(5) | 119.5° |

| F-C(7)-C(8) | 118.0° |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from a single-crystal X-ray diffraction study.

Absolute Configuration Determination (if applicable for chiral derivatives)

The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, SC-XRD using anomalous dispersion effects would be the definitive method for determining their absolute configuration. This is particularly relevant in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Investigation of Dynamic Behavior and Conformational Flexibility

The isoquinoline (B145761) scaffold, while largely planar, possesses subtle conformational flexibility. In 6-Bromo-7-fluoroisoquinolin-3-amine, this is primarily centered around the exocyclic amine group. Theoretical studies, often employing molecular dynamics (MD) simulations, can map the potential energy surface associated with the rotation of the C-N bond of the amine group.

These simulations can reveal the energy barriers between different rotational conformers and the preferred dihedral angles. The dynamic behavior is influenced by the electronic effects of the bromine and fluorine substituents on the aromatic ring system. While specific experimental data on the conformational dynamics of this exact molecule is scarce, theoretical models suggest that the amine group is not freely rotating, with certain orientations being energetically favored due to interactions with the adjacent ring structure.

Table 1: Theoretical Conformational Analysis of the Amine Group in this compound (Illustrative)

| Parameter | Value | Method |

| Preferred Dihedral Angle (H-N-C3-C4) | ~30° | DFT (B3LYP/6-31G*) |

| Rotational Energy Barrier | 2-4 kcal/mol | MD Simulation |

This table presents illustrative data based on common computational methods for similar heterocyclic amines. The values are intended to be representative of the expected dynamic behavior.

Solvation Effects and Intermolecular Interactions

The solubility and interaction of this compound in various media are governed by solvation effects. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of a solvent on the molecule's geometry and electronic structure. youtube.com

The presence of the nitrogen atom in the isoquinoline ring, the amine group, and the halogen atoms allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. youtube.com The polarity of the solvent can significantly impact the stability of charged or highly polar transition states in reactions involving this molecule. youtube.comnih.gov For instance, polar protic solvents can form hydrogen bonds with the amine group and the isoquinoline nitrogen, while polar aprotic solvents will primarily interact through dipole-dipole forces. youtube.com The interplay between these interactions is critical in understanding the molecule's behavior in biological systems and as a synthetic intermediate. nih.govnih.gov

Table 2: Predicted Solvation Energies of this compound in Different Solvents (Illustrative)

| Solvent | Dielectric Constant | Predicted Solvation Energy (kcal/mol) |

| Water | 78.4 | -12.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -10.2 |

| Acetonitrile | 37.5 | -9.8 |

| Chloroform | 4.8 | -5.1 |

This table contains hypothetical data calculated using a PCM model to illustrate the trend of solvation energies in solvents of varying polarity.

Quantum Chemical Studies on Halogen Bonding Interactions

A key feature of this compound is the presence of a bromine atom, which can participate in halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov Quantum chemical calculations are essential for characterizing the strength and nature of these bonds. nih.govacs.org

Studies on similar bromo-aromatic compounds show that the strength of the halogen bond can be tuned by the electronic environment. researchgate.net The electron-withdrawing fluorine atom on the same ring in this compound is expected to enhance the electrophilic character of the bromine atom, potentially leading to stronger halogen bonds compared to non-fluorinated analogues. acs.orgresearchgate.net These interactions are directional and have been shown to be significant in protein-ligand binding and crystal engineering. acs.org Computational analysis can predict the geometry and energy of these halogen bonds, providing a rationale for the design of molecules with specific binding properties. nih.govrsc.org

Table 3: Theoretical Analysis of a Halogen Bond between this compound and a Lewis Base (e.g., Ammonia) (Illustrative)

| Parameter | Predicted Value | Computational Method |

| Interaction Energy | -4.5 kcal/mol | MP2/aug-cc-pVDZ |

| Br···N Distance | 2.95 Å | M06-2X/6-311+G(d,p) |

| C-Br···N Angle | ~175° | M06-2X/6-311+G(d,p) |

This table presents illustrative data based on high-level quantum chemical calculations for halogen bonding interactions in similar systems.

In Silico Prediction of Retrosynthetic Pathways

In silico tools for retrosynthesis have become increasingly powerful in aiding chemists to design synthetic routes. arxiv.org For a molecule like this compound, these programs can propose multiple disconnection strategies based on known chemical reactions and algorithms.

A plausible retrosynthetic analysis would likely involve the construction of the isoquinoline core. Key disconnections could include:

Formation of the amine group: This could be achieved through the reduction of a corresponding nitro or azide (B81097) group, or via a nucleophilic aromatic substitution.

Construction of the isoquinoline ring: Common strategies include the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, starting from appropriately substituted phenethylamines or benzaldehydes. The specific substitution pattern of the starting materials would be critical.

Introduction of the halogen atoms: Bromination and fluorination could be achieved at various stages of the synthesis, either on the starting materials or on the formed isoquinoline ring system.

Machine learning-based models, trained on vast databases of chemical reactions, can provide novel and efficient synthetic routes that might not be immediately obvious to a human chemist. arxiv.org These predictions can significantly accelerate the process of chemical synthesis.

Synthetic Utility and Scaffold Design Applications

6-Bromo-7-fluoroisoquinolin-3-amine as a Versatile Synthetic Building Block

The strategic placement of amino, bromo, and fluoro substituents on the isoquinoline (B145761) core makes this compound a powerful tool for synthetic chemists. The amine group can be readily diazotized or participate in condensation and coupling reactions, while the bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, in turn, can influence the molecule's electronic properties and metabolic stability, a desirable feature in medicinal chemistry.

Synthesis of Complex Polycyclic N-Heterocycles

The construction of polycyclic nitrogen-containing heterocycles is a significant area of organic synthesis, as these scaffolds are common in biologically active compounds. nih.govnih.gov this compound serves as an excellent starting point for creating such complex structures. The bromine atom at the C-6 position is particularly amenable to palladium- or copper-catalyzed reactions like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Following a cross-coupling reaction, subsequent intramolecular cyclization strategies can be employed to build additional rings onto the isoquinoline framework. For instance, a Sonogashira coupling to introduce an alkyne substituent could be followed by an intramolecular cyclization involving the amine at C-3 or the nitrogen of the isoquinoline ring itself, leading to novel fused systems. The development of new synthetic methods, such as those involving transition-metal catalysis, has greatly expanded the ability to create diversely functionalized isoquinolines from various precursors. numberanalytics.comresearchgate.netrsc.org

Incorporation into Diverse Isoquinoline-Fused Scaffolds

The inherent reactivity of this compound facilitates its incorporation into a wide range of isoquinoline-fused scaffolds. These structures are of high interest due to their prevalence in natural alkaloids and their potential as therapeutic agents. nih.govrsc.org Synthetic strategies often focus on building new heterocyclic rings fused to the existing isoquinoline core.

For example, the 3-amino group can react with α,β-unsaturated carbonyl compounds or dicarbonyls to construct fused pyrimidine, pyrazine, or imidazole (B134444) rings. One notable example in the broader class of isoquinolines is the synthesis of imidazo[2,1-a]isoquinolinones. nih.gov Similarly, the bromine atom allows for annulation reactions where a new ring is built by forming two new bonds in a single or multi-step sequence. This dual reactivity enables chemists to systematically build molecular complexity and generate libraries of novel compounds for screening purposes.

Table 1: Potential Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Palladium | Aryl/Heteroaryl-substituted isoquinoline |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | Alkynyl-substituted isoquinoline |

| Heck Coupling | Alkene | Palladium | Alkenyl-substituted isoquinoline |

Precursor for Bioisosteric Replacements in Molecular Design

In medicinal chemistry, the concept of bioisosteric replacement—substituting one part of a molecule with another that retains similar biological activity—is a key strategy for optimizing drug candidates. The 6-bromo-7-fluoro-3-aminoisoquinoline scaffold is an attractive starting point for creating bioisosteres. For instance, the bromine atom can be replaced with a variety of other functional groups through metal-catalyzed reactions, allowing for fine-tuning of a molecule's size, shape, and electronic properties.

This compound has been identified as a key intermediate for developing kinase inhibitors, particularly targeting the Janus kinase (JAK) family, which is implicated in inflammatory diseases. chemshuttle.com The fluorine and bromine substituents are noted for their ability to form hydrogen bonds with the kinase hinge region, a critical interaction for inhibitor binding. chemshuttle.com The ability to systematically modify the scaffold makes it a valuable precursor for creating libraries of compounds to explore structure-activity relationships (SAR).

Development of New Catalyst Ligands and Organocatalysts based on the Scaffold

The rigid, planar structure of the isoquinoline ring system, combined with the presence of nitrogen heteroatoms, makes it an excellent scaffold for designing new ligands for transition metal catalysis. nih.gov Chiral isoquinoline-based ligands have proven effective in a range of asymmetric syntheses.

While specific research on this compound as a catalyst ligand is not widely documented, its structural features suggest significant potential. The 3-amino group could be derivatized to create bidentate or tridentate ligands by introducing phosphine, amine, or other coordinating groups. These new ligands could then be complexed with metals like rhodium, ruthenium, or iridium to form catalysts for reactions such as hydrogenation, C-H activation, or transfer hydrogenation. nih.govtandfonline.com The electronic properties of the isoquinoline ring, modulated by the electron-withdrawing fluorine and bromine atoms, could influence the catalytic activity and selectivity of the resulting metal complex.

Advanced Material Precursors utilizing the Halogenated Isoquinoline Framework

The unique electronic and photophysical properties of polycyclic aromatic and heteroaromatic systems have made them essential components in the field of materials science, particularly for organic electronics. Halogenated aromatic compounds are of growing interest for creating materials with specific properties.

The this compound framework is a candidate for developing precursors for advanced materials. The electron-rich amine group suggests its potential use in hole-transporting materials for organic light-emitting diodes (OLEDs). chemshuttle.com Researchers have reportedly incorporated derivatives of this compound into OLED devices to enhance charge injection efficiencies. chemshuttle.com Furthermore, the presence of halogen atoms offers a route to create halogen-bonded frameworks, a strategy used in crystal engineering to build porous or open-framework structures. chemrxiv.org The rigid, functionalizable nature of this isoquinoline derivative makes it a promising building block for novel organic semiconductors, sensors, or other functional materials.

Q & A

Q. Methodological Answer :

Substituent Variation : Synthesize analogs with Cl/CH₃ at the 6-position to compare steric/electronic effects .

Docking Simulations : Use AutoDock Vina to model interactions with kinase active sites; correlate with IC₅₀ values .

Kinase Profiling : Screen against a panel of 50+ kinases to identify off-target effects (e.g., using KinomeScan®) .

Example : Fluorine at the 7-position may reduce off-target binding due to steric hindrance .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of Br/F substituents (e.g., coupling patterns for aromatic protons) .

- HRMS : Verify molecular formula (C₉H₆BrFN₂, [M+H]⁺ = 257.97) .

- HPLC-PDA : Assess purity (>95%) and detect halogenated byproducts .

Advanced: How to resolve spectral contradictions in NMR data for halogenated isoquinolines?

Q. Methodological Answer :

Decoupling Experiments : Differentiate overlapping aromatic signals using 2D NMR (COSY, HSQC) .

Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify amine group assignment .

DFT Calculations : Predict chemical shifts using Gaussian09 and compare with experimental data .

Basic: What is the role of bromine and fluorine in modulating reactivity?

Q. Methodological Answer :

- Bromine : Enhances electrophilicity for nucleophilic substitution (e.g., Suzuki couplings) .

- Fluorine : Withdraws electron density, stabilizing intermediates in amination reactions .

Practical Tip : Use Br for cross-coupling and F for tuning electronic properties in downstream derivatization.

Advanced: How do halogen substituents influence metabolic stability in vivo?

Q. Methodological Answer :

Microsomal Assays : Compare t₁/₂ in human liver microsomes; fluorine reduces CYP450-mediated oxidation .

LogP Measurement : Bromine increases lipophilicity (LogP ~2.5), impacting membrane permeability .

Metabolite ID : Use LC-MS/MS to detect dehalogenated or hydroxylated metabolites .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact (potential irritant) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of halogenated vapors .

- Waste Disposal : Neutralize reaction residues with NaHCO₃ before disposal .

Advanced: How to design SAR studies for dual kinase/microbial target inhibition?

Q. Methodological Answer :

Scaffold Hybridization : Merge structural motifs from known kinase inhibitors (e.g., quinazoline) and antimicrobial agents (e.g., fluoroquinolones) .

Parallel Synthesis : Generate a 20-member library with varied substituents at positions 6, 7, and 3 .

Multiparametric Optimization : Balance potency (IC₅₀ < 100 nM), solubility (≥50 µM in PBS), and microsomal stability (t₁/₂ > 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.